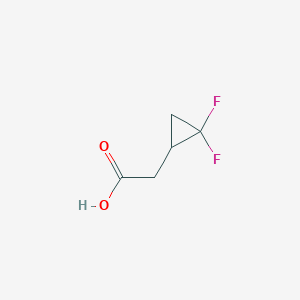

2-(2,2-Difluorocyclopropyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2-difluorocyclopropyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O2/c6-5(7)2-3(5)1-4(8)9/h3H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRBTSNTUSHGFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70560585 | |

| Record name | (2,2-Difluorocyclopropyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123131-67-9 | |

| Record name | (2,2-Difluorocyclopropyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70560585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 2-(2,2-Difluorocyclopropyl)acetic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2,2-Difluorocyclopropyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Difluorocyclopropyl Motif

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a well-established strategy for modulating metabolic stability, binding affinity, and overall pharmacokinetic profiles.[1] The gem-difluorocyclopropyl group, in particular, has emerged as a bioisostere for various functional groups, offering a unique combination of conformational rigidity and lipophilicity. This compound is a key building block that provides access to this valuable motif.[2][3] As a carboxylic acid, its ionization state, lipophilicity, and solubility are paramount to its utility in synthesis and the properties of the subsequent molecules it is used to build.

This guide, prepared from the perspective of a senior application scientist, provides an in-depth analysis of the core . We will move beyond a simple data sheet to explore the causality behind these properties, their critical impact on drug development, and the authoritative, validated protocols used to determine them experimentally.

Core Molecular and Physical Properties

All physicochemical characterizations begin with a foundational understanding of the molecule's identity and basic physical state. These core attributes are the starting point for all subsequent experimental design and data interpretation.

| Property | Data | Source(s) |

| Chemical Structure |  | N/A |

| IUPAC Name | (2,2-difluorocyclopropyl)acetic acid | |

| CAS Number | 123131-67-9 | [2][4] |

| Molecular Formula | C₅H₆F₂O₂ | [2] |

| Molecular Weight | 136.10 g/mol | [2] |

| Physical Form | Solid |

Ionization Constant (pKa): The Driver of In Vivo Behavior

The pKa is arguably the most critical physicochemical parameter for any ionizable drug candidate. It dictates the charge state of the molecule at a given pH, which directly influences solubility, membrane permeability, and receptor binding. For this compound, the carboxylic acid moiety is the ionizable center. The presence of the highly electronegative fluorine atoms on the adjacent cyclopropyl ring is expected to have a significant electron-withdrawing effect, thereby increasing the acidity (lowering the pKa) of the carboxylic acid compared to a non-fluorinated analogue like cyclopropylacetic acid.

Causality and Experimental Choice

Determining an accurate pKa is essential for developing relevant in vitro assays and predicting in vivo absorption and distribution. Potentiometric titration is the gold-standard method due to its precision and the directness of the measurement.[5] It relies on monitoring the change in pH of a solution of the analyte as a titrant of known concentration is added, allowing for the determination of the pH at which the acid is 50% ionized.[5][6]

Workflow for pKa Determination via Potentiometric Titration

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Protocol: Potentiometric Titration

-

Preparation of Solutions:

-

Prepare a stock solution of this compound at approximately 10 mM in high-purity, carbonate-free water. A co-solvent (e.g., methanol) may be used if solubility is limited, but its concentration should be kept minimal and consistent.

-

Standardize a ~0.1 M NaOH solution against a primary standard (e.g., potassium hydrogen phthalate).

-

-

Instrument Calibration: Calibrate a high-precision pH meter and electrode using standard buffers (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (e.g., 25 °C).

-

Titration:

-

Transfer a known volume of the analyte solution to a thermostatted beaker with a stir bar.

-

Immerse the calibrated pH electrode and the titrator's dispenser tip into the solution.

-

Begin the titration, adding the standardized NaOH solution in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

-

Calculate the first derivative (ΔpH/ΔV) and plot it against the volume of NaOH. The peak of this derivative curve corresponds to the equivalence point.

-

The pKa is the pH value on the original titration curve that corresponds to the volume of NaOH at half the equivalence point.[6]

-

Lipophilicity (LogP/LogD): A Measure of Membrane Permeability

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ability to cross biological membranes, its binding to plasma proteins, and its potential for off-target effects.[7] It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[8] For an ionizable molecule like our target acid, the distribution coefficient (LogD) is more relevant, as it considers the partition of both the neutral and ionized species at a specific pH (typically physiological pH 7.4).

Causality and Experimental Choice

The classic "shake-flask" method, followed by quantification of the compound in each phase, remains the most reliable method for LogP determination.[6][7] It directly measures the partitioning equilibrium. While faster methods like HPLC exist, the shake-flask technique is considered the benchmark for accuracy and is a self-validating system when mass balance is confirmed.[7]

Workflow for LogP Determination via Shake-Flask Method

Caption: Workflow for LogP determination by the shake-flask method.

Experimental Protocol: Shake-Flask Method for LogP/LogD

-

System Preparation:

-

Prepare a phosphate buffer at the desired pH (e.g., 7.4 for LogD).

-

Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them overnight and then separating the layers. This prevents volume changes during the experiment.

-

-

Partitioning:

-

Add a small amount of the compound from a concentrated stock solution (e.g., in DMSO) to a vial containing a known volume of the pre-saturated buffer and pre-saturated n-octanol. The final concentration should be within the linear range of the analytical method.

-

Seal the vial and shake it at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1 to 24 hours).

-

-

Phase Separation and Sampling:

-

Centrifuge the vial at high speed to ensure a clean separation of the two phases.

-

Carefully withdraw an aliquot from the aqueous phase and an aliquot from the n-octanol phase. Be cautious not to disturb the interface.

-

-

Quantification:

-

Determine the concentration of the compound in each aliquot using a validated HPLC-UV or LC-MS/MS method against a standard curve.

-

-

Calculation:

-

Calculate the partition coefficient (P) or distribution coefficient (D) using the formula: P (or D) = [Concentration in octanol] / [Concentration in buffer].[8]

-

The final value is expressed as LogP or LogD = log₁₀(P or D).

-

Aqueous Solubility: The Prerequisite for Absorption

Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable oral bioavailability.[9] A compound must be in solution to be absorbed. Therefore, accurately measuring the thermodynamic (or equilibrium) solubility is a cornerstone of pre-formulation studies.

Causality and Experimental Choice

Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of the compound in a given medium.[10] This is distinct from kinetic solubility, which can be influenced by the dissolution of amorphous material or the use of co-solvents like DMSO.[9][11] The shake-flask equilibration method is the definitive standard for determining thermodynamic solubility as it ensures equilibrium is reached with an excess of solid material.[10][12]

Workflow for Thermodynamic Solubility Determination

Caption: Workflow for thermodynamic aqueous solubility determination.

Experimental Protocol: Thermodynamic Solubility

-

Sample Preparation: Add an amount of solid this compound to a vial that is well in excess of its expected solubility (e.g., 1-2 mg/mL).

-

Equilibration: Add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the vial. Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24-48 hours to allow the system to reach equilibrium.

-

Separation: After equilibration, check for the presence of undissolved solid. Centrifuge the sample at high speed to pellet the excess solid.

-

Analysis: Carefully remove an aliquot of the clear supernatant. Filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining particulates.

-

Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method.

-

Result: The measured concentration is the thermodynamic solubility of the compound under the tested conditions.

Conclusion

This compound is more than just a synthetic intermediate; it is a carefully designed building block whose intrinsic physicochemical properties are critical to its function. Understanding and accurately measuring its pKa, lipophilicity, and aqueous solubility are not mere academic exercises. They are essential, self-validating steps in the rational design of new chemical entities. The protocols and workflows detailed in this guide provide a robust framework for obtaining the high-quality, reliable data needed to de-risk drug development programs and unlock the full potential of the valuable difluorocyclopropyl motif.

References

-

LookChem. Cas 123131-67-9, 2‐(2,2‐difluorocyclopropyl)acetic acid. [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

Avdeef, A., et al. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

-

Myers, S. A., et al. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]

-

University of Louisiana at Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. [Link]

-

Baka, E., et al. (2008). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech. [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

ACD/Labs. LogP—Making Sense of the Value. [Link]

-

Chemistry LibreTexts. (2023). 2.8: pH measurement and determination of pKa value. [Link]

-

UT Southwestern Medical Center. Aqueous Solubility Determination: Preclinical Pharmacology Core Lab. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

-

Szałek, E., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]

-

Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]

-

Zhang, M., et al. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences. [Link]

-

Creative Bioarray. Aqueous Solubility Assays. [Link]

-

Shanghai Fluorine Technology. Exploring 2,2-Difluoro-2-(fluorosulfonyl)acetic Acid: Properties and Applications. [Link]

-

Kirsch, P. (2013). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]

-

PubChem. 2-Cyclopropyl-2,2-difluoroacetic acid. [Link]

-

Yurov, Y., et al. (2025). Copper‐Mediated C−C Coupling of Alkenyl Boronates and Bromodifluoroacetates. Advanced Synthesis & Catalysis. [Link]

-

Crawford, J. J., et al. (2017). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. ACS Medicinal Chemistry Letters. [Link]

-

ChemUniverse. Request A Quote - this compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Fluorine: Unlocking Innovation with 2,2-Difluorocyclopropanecarboxylic Acid. [Link]

-

Mykhailiuk, P. K. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. [Link]

- Google Patents. US9120740B2 - Method for preparing difluoroacetic acid.

-

Rozen, S., et al. (2001). Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. The Journal of Organic Chemistry. [Link]

Sources

- 1. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 123131-67-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acdlabs.com [acdlabs.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. researchgate.net [researchgate.net]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2,2-Difluorocyclopropyl)acetic Acid: A Key Building Block in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-(2,2-Difluorocyclopropyl)acetic acid (CAS No. 123131-67-9), a pivotal building block for researchers, medicinal chemists, and drug development professionals. The document elucidates the compound's chemical structure and properties, its profound significance as a bioisostere in medicinal chemistry, and detailed, field-proven protocols for its synthesis and characterization. By exploring its application in the development of advanced therapeutics, this guide serves as an essential resource for leveraging this unique moiety to address challenges in drug potency, selectivity, and metabolic stability.

Chemical Identity and Physicochemical Properties

This compound is a carboxylic acid derivative featuring a gem-difluorinated cyclopropane ring. This structural motif is of high interest in medicinal chemistry due to the unique conformational and electronic properties imparted by the fluorine atoms.[1]

Structure:

Table 1: Core Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 123131-67-9 | [1][2] |

| Molecular Formula | C₅H₆F₂O₂ | [2] |

| Molecular Weight | 136.10 g/mol | N/A |

| IUPAC Name | (2,2-difluorocyclopropyl)acetic acid | N/A |

| Synonyms | Cyclopropaneacetic acid, 2,2-difluoro- | [1] |

| Physical Form | Solid | N/A |

| Purity (Typical) | ≥95-98% | N/A |

The Difluorocyclopropyl Group: A Strategic Bioisostere in Medicinal Chemistry

The true value of this compound lies in the utility of the difluorocyclopropyl group as a versatile bioisostere. Bioisosteric replacement is a cornerstone strategy in drug design, where a functional group is replaced by another to enhance potency, selectivity, or metabolic properties without losing the desired biological activity.[3]

Expert Insight: The gem-difluoro substitution on the cyclopropane ring offers a unique blend of lipophilicity and polarity. Unlike a simple cyclopropane or a gem-dimethyl group, the highly electronegative fluorine atoms create a dipole moment and can act as hydrogen bond acceptors. This modulation of local electronics can lead to improved interactions with target proteins.[3] Furthermore, the carbon-fluorine bond is exceptionally strong, which often enhances metabolic stability by blocking sites of oxidative metabolism, a critical factor in improving a drug candidate's pharmacokinetic profile.[4]

The diagram below illustrates how the difluorocyclopropyl group can serve as a bioisostere for other common chemical groups in drug design.

Caption: Bioisosteric role of the difluorocyclopropyl (DFCP) moiety.

Synthesis and Manufacturing Workflow

Commercially, this compound is typically prepared via a two-step synthetic sequence starting from an appropriate alkene precursor. The process involves the difluorocyclopropanation to form an ethyl ester intermediate, followed by saponification (hydrolysis) to yield the final carboxylic acid.

Workflow Diagram:

Caption: Two-step synthesis of this compound.

Part A: Detailed Protocol for Step 1 - Synthesis of Ethyl 2-(2,2-difluorocyclopropyl)acetate

Principle: This reaction generates difluorocarbene (:CF₂) in situ, which then undergoes a cycloaddition reaction with the double bond of the starting alkene. Reagents like trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of a halide catalyst (e.g., NaI) are effective for this transformation.

Materials:

-

Ethyl but-3-enoate

-

Trimethyl(trifluoromethyl)silane (TMSCF₃)

-

Sodium Iodide (NaI)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add anhydrous solvent and sodium iodide.

-

Add ethyl but-3-enoate to the stirred suspension.

-

Cool the reaction mixture in an ice bath (0 °C).

-

Slowly add trimethyl(trifluoromethyl)silane (TMSCF₃) dropwise via syringe. Causality: The slow addition is crucial to control the exothermic reaction and the rate of difluorocarbene generation.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.

-

Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield pure ethyl 2-(2,2-difluorocyclopropyl)acetate.

Part B: Detailed Protocol for Step 2 - Hydrolysis to this compound

Principle: This is a standard saponification reaction where the ethyl ester is hydrolyzed under basic conditions to form the corresponding carboxylate salt, which is then protonated with acid to yield the final product.[5]

Materials:

-

Ethyl 2-(2,2-difluorocyclopropyl)acetate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Solvent mixture: Tetrahydrofuran (THF) and Water

-

Hydrochloric acid (HCl, e.g., 1M or 2M)

-

Ethyl acetate or Dichloromethane for extraction

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the ethyl ester intermediate in a mixture of THF and water in a round-bottom flask.

-

Add the base (e.g., LiOH) and stir the mixture at room temperature. The reaction can be gently heated (e.g., to 40 °C) to increase the rate.

-

Monitor the reaction by TLC until the starting ester is fully consumed.

-

Cool the mixture to 0 °C and carefully acidify with HCl until the pH is ~2-3. Trustworthiness: This step is self-validating; the desired carboxylic acid is often insoluble in the aqueous layer and may precipitate, providing a visual cue of successful protonation.

-

Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

The resulting solid is the target compound, this compound, which can be further purified by recrystallization if necessary.

Applications in Drug Discovery: Case Studies

The unique properties of the difluorocyclopropyl moiety have been successfully exploited in the development of novel therapeutics, particularly in immunology and virology.

Case Study 1: Dual TYK2/JAK1 Inhibition for Autoimmune Diseases

A prominent example is the discovery of PF-06700841 , a potent and selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) for the treatment of autoimmune diseases.[6] In this molecule, an (S)-2,2-difluorocyclopropyl group is coupled to a diazabicyclo[3.2.1]octane core.

-

Rationale: Cytokines that signal through the JAK/STAT pathway are central to the pathology of many autoimmune diseases.[6] The difluorocyclopropyl group in PF-06700841 was introduced to optimize the molecule's physicochemical properties, contributing to its potency and favorable pharmacokinetic profile. Its rigid structure helps to correctly orient the molecule within the kinase binding site, while the fluorine atoms enhance metabolic stability.

Case Study 2: Antiviral Agents

The difluorocyclopropyl moiety has also been incorporated into nucleoside analogs to develop antiviral agents. In a study on 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine, two diastereomers were synthesized and tested for activity against Herpes Simplex Virus-1 (HSV-1).[7]

-

Findings: The study found that the (1R)-diastereomer was the most active antiviral agent. A key observation was that this active diastereomer was more resistant to cleavage by thymidine phosphorylase, an enzyme that degrades nucleoside analogs.[7] This demonstrates how the difluorocyclopropyl group can enhance the metabolic stability of a drug, leading to improved biological activity.

Safety and Handling

As a laboratory chemical, this compound requires careful handling.

-

Hazard Classification: Corrosive (GHS05). Causes severe skin burns and eye damage. May be harmful if swallowed. [N/A]

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is more than a simple reagent; it is a strategic tool for the modern medicinal chemist. Its value is rooted in the unique bioisosteric properties of the difluorocyclopropyl group, which can be used to overcome common challenges in drug development, including metabolic instability and suboptimal target engagement. The robust synthetic protocols available for its preparation make it an accessible and indispensable building block for the next generation of innovative therapeutics.

References

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Parry, R. J., et al. (1993). Synthesis and biological activity of 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine deoxyuridine diastereomers. Journal of Medicinal Chemistry, 36(9), 1247-1253.

- Li, W., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry.

- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.

- Yurov, Y., et al. (2025). Copper-Mediated C-C Coupling of Alkenyl Boronates and Bromodifluoroacetates.

- BenchChem. (2025). Fluorocyclopropane as a Bioisostere in Medicinal Chemistry: An In-depth Technical Guide.

- O'Hagan, D. (2012). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 8, 587-601.

- Matrix Scientific. (n.d.). This compound | 123131-67-9.

- LookChem. (n.d.). Cas 123131-67-9, this compound.

- Doyle, A. G., & Jacobsen, E. N. (2022). Skeletal Ring Contractions via I(I)/I(III) Catalysis: Stereoselective Synthesis of cis-α,α-Difluorocyclopropanes. Journal of the American Chemical Society, 144(46), 21065-21071.

- ChemicalBook. (n.d.). 2,2-Difluoroethyl Acetate synthesis.

- Sigma-Aldrich. (n.d.). ETHYL 2-(2,2-DIFLUOROCYCLOPROPYL)ACETATE | 1393553-89-3.

- Google Patents. (2017). WO2017025985A1 - Process of producing ethyl difluoroacetate.

- Febdian, R., et al. (2020). DFT and CBS Study of Ethyl Acetate Conformers in the Neutral Hydrolysis. Sains Malaysiana, 49(1), 127-134.

- Fensome, A., et al. (2018). Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of ((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841). Journal of Medicinal Chemistry, 61(19), 8597-8612.

- Rozen, S., et al. (2001). Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite. The Journal of Organic Chemistry, 66(22), 7464-7468.

- Pleschka, S., et al. (2020). Antiviral efficacy against influenza virus and pharmacokinetic analysis of a novel MEK-inhibitor, ATR-002, in cell culture and in the mouse model. Antiviral Research, 178, 104794.

- Google Patents. (2015). US8933268B2 - Process for the preparation of difluroacetic acid.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- Shen, G. H., & Hong, J. H. (2014). Synthesis and antiviral evaluation of novel 2',2'-difluoro 5'-norcarbocyclic phosphonic acid nucleosides as antiviral agents. Nucleosides, Nucleotides & Nucleic Acids, 33(1), 1-17.

- ChemicalBook. (n.d.). Acetic acid, 2,2,2-trifluoro-, dodecyl ester synthesis.

Sources

- 1. Cas 123131-67-9,2‐(2,2‐difluorocyclopropyl)acetic acid | lookchem [lookchem.com]

- 2. 123131-67-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. benchchem.com [benchchem.com]

- 4. macmillan.princeton.edu [macmillan.princeton.edu]

- 5. ukm.my [ukm.my]

- 6. Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of (( S)-2,2-Difluorocyclopropyl)((1 R,5 S)-3-(2-((1-methyl-1 H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of 5-(2,2-difluorocyclopropyl)-2'-deoxyuridine deoxyuridine diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and history of 2-(2,2-Difluorocyclopropyl)acetic acid

An In-Depth Technical Guide to the Discovery and History of 2-(2,2-Difluorocyclopropyl)acetic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound, a pivotal building block in modern medicinal chemistry. We will explore the historical development of gem-difluorocyclopropane synthesis, from early harsh methods to modern, versatile reagents. The guide details logical synthetic pathways to the title compound, explains the rationale behind key experimental choices, and highlights its significant application in the development of advanced therapeutics, such as Janus kinase (JAK) inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this valuable fluorinated motif.

Introduction: The Strategic Value of Fluorinated Cyclopropanes

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong bonds with carbon—can profoundly modulate a molecule's physicochemical and biological properties, including metabolic stability, pKa, lipophilicity, and binding affinity.[1]

When combined with a cyclopropane ring, a strained, rigid, three-membered carbocycle, the benefits are amplified. The cyclopropane ring acts as a "bioisostere" for phenyl rings or double bonds, exploring chemical space with a three-dimensional, saturated scaffold. The gem-difluorocyclopropane moiety, in particular, has emerged as a highly sought-after structural motif. The two fluorine atoms polarize the ring, creating a unique dipole moment, and can act as hydrogen bond acceptors. Furthermore, this group often enhances metabolic stability by blocking oxidative pathways, making it an attractive component for drug design.[1] this compound represents a key building block that provides direct access to this privileged scaffold.

Historical Perspective: The Genesis of gem-Difluorocyclopropane Synthesis

The synthesis of this compound is fundamentally reliant on the ability to perform a [2+1] cycloaddition of a difluorocarbene (:CF₂) with an appropriately functionalized alkene. The history of the acid is therefore intertwined with the history of difluorocarbene chemistry itself.

Early methods for generating difluorocarbene were often harsh and had limited substrate scope. One of the classical methods involves the thermal decarboxylation of sodium chlorodifluoroacetate (ClCF₂COONa) in a high-boiling solvent like diglyme. While effective, the high temperatures required (typically >180 °C) are incompatible with many sensitive functional groups.

A significant advancement came with the development of organosilicon-based reagents. Trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent, can generate difluorocarbene under milder conditions when activated by a fluoride source (e.g., NaI, KF). This broadened the applicability of difluorocyclopropanation to a wider range of molecules. Another versatile and efficient precursor is trimethylsilyl fluorosulfonyldifluoroacetate (TFDA), which decomposes in the presence of a catalytic amount of fluoride to generate difluorocarbene under neutral conditions, tolerating even electron-deficient alkenes.

The evolution of these reagents has been driven by the need for greater efficiency, milder reaction conditions, and broader functional group tolerance, enabling the synthesis of complex molecules containing the gem-difluorocyclopropane unit.

Methodology Overview: Generating the Key Intermediate

The core transformation is the cycloaddition of difluorocarbene to an alkene. The choice of carbene precursor is critical and depends on the substrate's reactivity and the presence of other functional groups.

Caption: General workflow for gem-difluorocyclopropanation.

Synthesis of this compound

While a single seminal publication for the "discovery" of this compound (CAS 123131-67-9) is not prominent, its synthesis relies on established and robust chemical transformations. The most logical and efficient route involves a two-step process: difluorocyclopropanation of an ester of 3-butenoic acid, followed by hydrolysis.

Proposed Synthetic Workflow

Caption: A robust two-step synthesis pathway.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2,2-difluorocyclopropyl)acetate

This procedure is adapted from modern difluorocyclopropanation methods which offer high efficiency and good functional group tolerance.[2]

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add ethyl 3-butenoate (1.0 equiv.).

-

Reagent Addition: Add anhydrous toluene as the solvent, followed by tetrabutylammonium bromide (n-Bu₄NBr, 0.1 equiv.) as a catalyst.

-

Carbene Precursor: Add (bromodifluoromethyl)trimethylsilane (TMSCF₂Br, 2.0 equiv.), a commercially available and effective difluorocarbene precursor.

-

Reaction: Heat the reaction mixture to 120 °C under a nitrogen atmosphere and maintain for 5-6 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

-

Workup: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure ethyl 2-(2,2-difluorocyclopropyl)acetate.

Step 2: Hydrolysis to this compound

This is a standard saponification procedure for converting an ester to a carboxylic acid.

-

Dissolution: Dissolve the ethyl 2-(2,2-difluorocyclopropyl)acetate (1.0 equiv.) from Step 1 in a mixture of tetrahydrofuran (THF) and water.

-

Hydrolysis: Add lithium hydroxide (LiOH, 1.5-2.0 equiv.) to the solution and stir vigorously at room temperature overnight.

-

Acidification: Cool the mixture in an ice bath and acidify to pH ~2 by the slow addition of 1N hydrochloric acid (HCl).

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate.

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the final product, this compound, typically as a solid or viscous oil.

Application in Drug Discovery: A Key Component of PF-06700841

The true value of a chemical building block is realized in its application. This compound is a critical component in the synthesis of advanced pharmaceutical agents. A prominent example is its incorporation into PF-06700841 , a potent dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1) developed for the treatment of autoimmune diseases.

In the structure of PF-06700841, the 2-(2,2-difluorocyclopropyl)acetyl group is attached as an amide. This specific moiety was found to be crucial for achieving the desired pharmacological profile, likely contributing to both potency and metabolic stability. The rigid, polar nature of the difluorocyclopropane ring helps to orient the molecule within the kinase binding site, while also protecting it from metabolic degradation.

Caption: Structure of PF-06700841 highlighting the key moiety.

Conclusion

The history of this compound is not one of a single, sudden discovery, but rather the culmination of decades of progress in organofluorine chemistry. Its emergence as a valuable building block is a direct result of the development of reliable and versatile methods for difluorocyclopropanation. The ability to strategically install the gem-difluorocyclopropane motif has provided medicinal chemists with a powerful tool to enhance the properties of drug candidates. As demonstrated by its key role in the JAK inhibitor PF-06700841, this seemingly simple acid is a testament to the power of fundamental synthetic chemistry in driving therapeutic innovation. Future advancements will likely focus on enantioselective syntheses to provide access to single-enantiomer building blocks for even more precise drug design.

References

-

Wang, F., Zhang, W., Zhu, J., Li, H., Huang, K. -W., & Hu, J. (2022). Synthesis of Aryl Perfluorocyclopropyl Ethers via [2 + 1] Cyclopropanation Using TMSCF2Br Reagent. Organic Letters, 24(17), 3219–3223. [Link]

-

The Good Scents Company. (n.d.). ethyl 3-butenoate. Retrieved January 2, 2026, from [Link]

-

Fensome, A., et al. (2018). Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases: Discovery of ((S)-2,2-Difluorocyclopropyl)((1R,5S)-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octan-8-yl)methanone (PF-06700841). Journal of Medicinal Chemistry, 61(19), 8597–8612. [Link]

-

Lv, L., Su, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic & Biomolecular Chemistry. [Link]

Sources

spectroscopic data (NMR, IR, MS) of 2-(2,2-Difluorocyclopropyl)acetic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2,2-Difluorocyclopropyl)acetic acid

Introduction

This compound is a fascinating molecule that incorporates several key structural features of interest to researchers in medicinal chemistry and materials science. Its architecture, comprising a strained, gem-difluorinated cyclopropane ring coupled to a carboxylic acid moiety, presents a unique profile for spectroscopic analysis. The presence of fluorine atoms significantly influences the molecule's electronic properties, conformation, and metabolic stability, making it a valuable building block in drug development.[1]

This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure of this compound. As Senior Application Scientist, my focus is not merely on the data itself, but on the causality behind the observed spectral features, offering insights into how these techniques collectively provide an unambiguous structural portrait.

Molecular Structure and Physicochemical Properties

A thorough spectroscopic analysis begins with a fundamental understanding of the molecule's composition and connectivity.

| Property | Value | Source |

| CAS Number | 123131-67-9 | [2] |

| Molecular Formula | C₅H₆F₂O₂ | [2] |

| Molecular Weight | 136.10 g/mol | [2] |

| IUPAC Name | (2,2-difluorocyclopropyl)acetic acid | |

| Physical Form | Solid |

The structural arrangement is visualized below, highlighting the key components for spectroscopic interpretation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the hydrogen (¹H) and carbon (¹³C) framework. For fluorinated compounds, ¹⁹F NMR is also exceptionally informative.

Workflow: NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR spectroscopic analysis.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity through spin-spin coupling. The gem-difluoro group exerts a strong influence on adjacent protons, leading to complex splitting patterns.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~10-12 | br s | 1H | H -O-C=O | The acidic proton of the carboxylic acid is typically a broad singlet and can exchange with trace water, affecting its chemical shift and appearance. |

| ~2.5 - 2.7 | m | 2H | CH₂ -COOH | These diastereotopic protons are adjacent to a chiral center, making them chemically non-equivalent. They will appear as a complex multiplet due to coupling with each other and the cyclopropyl CH proton. |

| ~1.8 - 2.0 | m | 1H | CH -CH₂ | This methine proton on the cyclopropane ring is coupled to the adjacent CH₂ protons on the ring and the CH₂ protons of the acetate group, as well as long-range coupling to the fluorine atoms. |

| ~1.2 - 1.6 | m | 2H | Ring CH₂ | These two protons on the cyclopropane ring are split by each other (geminal coupling) and the adjacent CH proton (vicinal coupling), and also show coupling to the two fluorine atoms, resulting in a complex multiplet. |

Note: Actual chemical shifts and coupling constants can only be confirmed through experimental acquisition.[3]

¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. A key feature is the large carbon-fluorine coupling constants, which are diagnostic for fluorinated carbons.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) / ppm | Multiplicity (JCF) | Assignment | Rationale |

|---|---|---|---|

| ~178 | s | C =O | The carbonyl carbon of the carboxylic acid appears as a singlet in the characteristic downfield region.[4] |

| ~115 | t (J ≈ 280-290 Hz) | C F₂ | The carbon atom bonded to two fluorine atoms is significantly shielded and appears as a triplet due to one-bond coupling to two equivalent fluorine atoms. This is a definitive signature. |

| ~35 | s | C H₂-COOH | The methylene carbon of the acetate group. |

| ~22 | t (J ≈ 10-15 Hz) | C H-CH₂ | This methine carbon shows smaller two-bond coupling to the fluorine atoms, appearing as a triplet. |

| ~18 | t (J ≈ 10-15 Hz) | Ring C H₂ | This methylene carbon on the cyclopropane ring also exhibits two-bond coupling to the fluorine atoms. |

Note: The observation of a triplet for the CF₂ carbon is a powerful validation of the gem-difluoro substitution pattern.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is an indispensable tool for the rapid identification of functional groups. The spectrum of this compound is dominated by features from the carboxylic acid and the C-F bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) The most common and convenient method for obtaining an IR spectrum of a solid sample is using a spectrometer equipped with an ATR accessory. A small amount of the solid is pressed against a crystal (e.g., diamond), and the IR beam is passed through it.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

|---|---|---|---|

| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~2950 | Medium | C-H stretch | Cyclopropyl & Methylene CH |

| ~1710 | Strong, Sharp | C=O stretch | Carboxylic Acid |

| ~1250 | Strong | C-O stretch | Carboxylic Acid |

| 1150 - 1050 | Very Strong | C-F stretch | gem-Difluoro |

Interpretation: The most prominent features are the extremely broad O-H stretch, characteristic of a hydrogen-bonded carboxylic acid dimer, and the sharp, intense C=O stretch around 1710 cm⁻¹.[6][7] The presence of very strong absorption bands in the 1150-1050 cm⁻¹ region serves as definitive evidence for the C-F bonds, confirming the fluorination of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, typically showing the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Workflow: LC-MS Analysis

Caption: Typical workflow for LC-MS analysis.

Expected Mass Spectrum Data (ESI Negative Mode)

-

Molecular Ion: A strong signal for the deprotonated molecule [M-H]⁻ at m/z 135.05.

-

Key Fragments: The stability of the difluorocyclopropyl ring means that fragmentation might be limited under soft ionization conditions. A common loss from carboxylic acids is the neutral loss of CO₂ (44 Da) from the deprotonated parent ion.

-

m/z 91.04: [M-H-CO₂]⁻, corresponding to the loss of carbon dioxide.

-

Plausible ESI Fragmentation Pathway

Caption: Predicted fragmentation of the deprotonated molecular ion.

The accurate mass measurement of the parent ion is crucial for confirming the elemental composition (C₅H₆F₂O₂), while fragmentation data provides corroborating evidence for the presence of the carboxylic acid group.

Conclusion

The structural elucidation of this compound is a textbook example of synergistic analytical chemistry.

-

NMR Spectroscopy defines the precise carbon-hydrogen framework and confirms the location and coupling of the fluorine atoms.

-

IR Spectroscopy provides rapid and definitive evidence for the key functional groups—the carboxylic acid and the carbon-fluorine bonds.

-

Mass Spectrometry confirms the molecular formula via accurate mass measurement and supports the structure through predictable fragmentation.

Together, these three techniques provide a self-validating system, delivering a complete and confident characterization of the molecule's identity and purity, which is essential for its application in research and development.

References

- Supplemental Material 100114 - The Royal Society of Chemistry.

- 2‐(2,2‐difluorocyclopropyl)acetic acid(123131-67-9) 1H NMR spectrum - ChemicalBook.

- This compound | 123131-67-9 - Sigma-Aldrich.

- 123131-67-9 Cas No. | this compound | Matrix Scientific.

- Cas 123131-67-9, 2‐(2,2‐difluorocyclopropyl)acetic acid | lookchem.

- FT-IR spectrum of the acetic acid | Download Scientific Diagram - ResearchGate.

- Table of Characteristic IR Absorptions.

- Acetic acid(64-19-7) 13C NMR spectrum - ChemicalBook.

- Difluoroacetic acid(381-73-7) 13C NMR spectrum - ChemicalBook.

Sources

- 1. lookchem.com [lookchem.com]

- 2. 123131-67-9 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 3. 2‐(2,2‐difluorocyclopropyl)acetic acid(123131-67-9) 1H NMR [m.chemicalbook.com]

- 4. Acetic acid(64-19-7) 13C NMR [m.chemicalbook.com]

- 5. Difluoroacetic acid(381-73-7) 13C NMR [m.chemicalbook.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. researchgate.net [researchgate.net]

solubility and stability of 2-(2,2-Difluorocyclopropyl)acetic acid

An In-depth Technical Guide to the Solubility and Stability of 2-(2,2-Difluorocyclopropyl)acetic Acid

Foreword: A Senior Application Scientist's Perspective

In modern drug discovery, the incorporation of strained ring systems and fluorine atoms is a well-established strategy for modulating the physicochemical and metabolic properties of lead compounds. The this compound moiety is a prime example of such a structural motif. The gem-difluoro group on the cyclopropane ring can act as a bioisostere for a carbonyl group, enhance metabolic stability, and alter acidity and lipophilicity. However, before a molecule containing this scaffold can be advanced, a thorough understanding of its fundamental properties—namely solubility and stability—is paramount.

This guide is structured not as a simple data sheet, but as a strategic workflow. It is designed for fellow researchers, medicinal chemists, and formulation scientists. We will not merely list data; we will explore the causality behind the necessary experiments, design self-validating protocols, and ground our approach in established regulatory frameworks. The objective is to provide a comprehensive roadmap for characterizing this, and structurally related, high-value chemical entities.

Foundational Physicochemical Characterization

A robust solubility and stability assessment is built upon a foundation of key physicochemical parameters. These initial data points inform the design of subsequent, more complex experiments. The inherent properties of this compound, a solid at room temperature[1], dictate the analytical approach.

Critical Parameter Estimation

Prior to experimental work, computational tools can provide valuable estimates for parameters like pKa and LogP, which are crucial for selecting appropriate buffer systems and analytical methods. For this compound, the presence of the electron-withdrawing difluorocyclopropyl group adjacent to the acetic acid moiety is expected to lower the pKa relative to simple alkyl carboxylic acids.

Essential Experimental Measurements

The following parameters must be determined experimentally to serve as a baseline for all subsequent studies.

| Parameter | Method | Rationale & Expected Insights |

| pKa | Potentiometric titration or UV-spectrophotometry | Determines the ionization state at different pH values. Crucial for designing relevant aqueous solubility studies and predicting in-vivo behavior. |

| LogP / LogD | Shake-flask method (octanol/water) | Measures lipophilicity, which is a key predictor of permeability and aids in selecting appropriate organic solvents for solubility testing. |

| Melting Point | Differential Scanning Calorimetry (DSC) | Provides information on solid-state stability, purity, and the energy required for dissolution (lattice energy). |

| Aqueous Solubility (Intrinsic) | pH-metric or shake-flask at low pH | Determines the solubility of the un-ionized form of the acid, providing a fundamental baseline. |

A Strategic Approach to Solubility Determination

Solubility is not a single value but a complex property dependent on the solvent system and experimental conditions. For preclinical development, both kinetic and thermodynamic solubility are of interest.

The Rationale: Kinetic vs. Thermodynamic Solubility

-

Thermodynamic Solubility: Represents the true equilibrium saturation point of the compound. It is the most rigorous measurement and is essential for formulation development and biopharmaceutical classification.

-

Kinetic Solubility: Measures the concentration at which a compound precipitates from a supersaturated solution (often generated from a DMSO stock). This high-throughput assay is valuable for early discovery to flag compounds with potential solubility liabilities.

Experimental Workflow: Thermodynamic Solubility

This protocol is designed to be a self-validating system for determining the equilibrium solubility of this compound in various pharmaceutically relevant media.

Methodology:

-

Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of the selected solvent in a glass vial. Solvents should include:

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Citrate Buffer, pH 3.0

-

Purified Water (unbuffered)

-

Ethanol

-

Propylene Glycol

-

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) using a rotator or shaker. The key to achieving thermodynamic equilibrium is sufficient time; a minimum of 48 hours is recommended.

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solids settle. Centrifuge the samples at high speed (e.g., >14,000 rpm) for 15 minutes to pellet any remaining solid.

-

Sampling & Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

-

Validation of Equilibrium: To ensure equilibrium has been reached, a second measurement should be taken at a later time point (e.g., 72 hours). The solubility value should remain unchanged. The presence of solid material at the end of the experiment confirms that a saturated solution was achieved.

Data Visualization: Solubility Assessment Workflow

The following diagram outlines the logical flow for a comprehensive solubility assessment.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment and Forced Degradation

Understanding a molecule's intrinsic stability is a cornerstone of drug development, mandated by regulatory bodies like the FDA.[2][3] The purpose of stability testing is to see how the quality of a substance changes over time under the influence of environmental factors like temperature, humidity, and light.[4] Forced degradation, or stress testing, is a critical component of this process. It helps to identify likely degradation products, establish degradation pathways, and, most importantly, validate that the chosen analytical method is "stability-indicating."[5][6][7]

Developing a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure capable of accurately quantifying the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must separate the intact API from its degradation products and any potential impurities.

Protocol: HPLC Method Development

-

Column Selection: Start with a robust, general-purpose C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Use a gradient elution to ensure separation of compounds with varying polarities.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient: A typical starting gradient would be 5% to 95% B over 20 minutes.

-

Detection: Use a photodiode array (PDA) detector to monitor multiple wavelengths. This is crucial for assessing peak purity and identifying the optimal wavelength for quantification.

-

Optimization: Inject a sample of the intact this compound and analyze the chromatogram. Adjust the gradient slope, flow rate, and temperature to achieve a sharp, symmetrical peak for the parent compound with a reasonable retention time.

Forced Degradation Studies

The following protocols are based on ICH Q1A(R2) guidelines and are designed to stress the molecule under various conditions.[2][8][9] The goal is to achieve 5-20% degradation of the parent compound.

| Condition | Protocol | Rationale |

| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize with NaOH before injection. | The carboxylic acid is expected to be stable, but this tests for potential degradation of the cyclopropyl ring or other unknown liabilities under acidic conditions. |

| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Neutralize with HCl before injection. | Evaluates susceptibility to base-catalyzed reactions. The acidic proton will be removed, forming a carboxylate, which may alter reactivity. |

| Oxidation | Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂). Store protected from light at room temperature for 24 hours. | Tests for susceptibility to oxidative degradation. While no obvious sites for oxidation exist, this is a standard stress condition. |

| Thermal Stress | Store the solid compound in an oven at 70°C for 7 days. Also, prepare a solution and reflux at 70°C for 24 hours. | Assesses the intrinsic thermal stability of the molecule in both solid and solution states. |

| Photostability | Expose the solid compound and a solution (in quartz cuvettes) to a calibrated light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W·h/m²). A dark control must be run in parallel. | Determines if the molecule is light-sensitive, which has significant implications for manufacturing and storage.[4] |

Analytical Procedure for Stressed Samples:

For each condition, samples should be taken at various time points (e.g., 0, 4, 8, 24, 48 hours). Each sample is then analyzed using the developed stability-indicating HPLC-PDA method. The chromatograms of the stressed samples are compared to that of an unstressed control to identify new peaks corresponding to degradation products.

Data Visualization: Forced Degradation Workflow

Caption: Workflow for Forced Degradation Studies.

Data Interpretation and Final Assessment

The culmination of these studies is a comprehensive profile of the molecule.

-

Solubility Profile: The solubility data should be tabulated and presented clearly, enabling scientists to select appropriate solvent systems for formulation, biological assays, and scale-up.

-

Stability Profile: The results from the forced degradation studies are used to build a degradation map. The percentage of degradation under each stress condition is calculated. Peak purity analysis from the PDA detector confirms that the parent peak is free from co-eluting degradants, thus validating the method. Mass balance calculations (sum of parent API and all degradation products) should approach 100%, indicating that all major degradants are being detected.

This integrated dataset provides a clear picture of the liabilities of this compound, allowing for the development of mitigation strategies, such as recommending storage in light-resistant containers or under refrigerated conditions.[4] This rigorous, systematic approach ensures that decisions made during drug development are based on sound scientific evidence, ultimately de-risking the path to clinical evaluation.

References

-

U.S. Food and Drug Administration. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

U.S. Food and Drug Administration. (n.d.). FDA Stability Testing. Scribd. [Link]

-

U.S. Food and Drug Administration. (2003). Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

ProPharma Group. (2021). Stability Testing of New Drug Substances and Products. [Link]

-

U.S. Food and Drug Administration. (1998). Stability Testing of Drug Substances and Drug Products. [Link]

-

McCrary, B. S., & Kelley, B. D. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(10). [Link]

-

LookChem. (n.d.). Cas 123131-67-9, 2‐(2,2‐difluorocyclopropyl)acetic acid. [Link]

-

Rathore, A. S. (2011). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 24(6). [Link]

-

Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

-

Iram, F., et al. (2016). Forced Degradation Studies. ResearchGate. [Link]

Sources

- 1. This compound | 123131-67-9 [sigmaaldrich.com]

- 2. fda.gov [fda.gov]

- 3. fda.gov [fda.gov]

- 4. propharmagroup.com [propharmagroup.com]

- 5. scribd.com [scribd.com]

- 6. pharmtech.com [pharmtech.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactive Properties of the Difluorocyclopropyl Group

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The gem-difluorocyclopropyl (DFCP) group has emerged from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry. Its unique combination of high ring-strain energy, potent electronic effects, and conformational rigidity makes it a valuable bioisostere for various functional groups.[1][2] However, its utility extends far beyond its role as a stable structural element. The inherent reactivity of the DFCP ring, particularly its propensity for controlled ring-opening reactions, provides a powerful platform for the synthesis of complex, fluorinated molecules. This guide provides an in-depth exploration of the synthesis, stability, and diverse reactive pathways of the DFCP group, offering field-proven insights into its application in drug discovery and development.

The Unique Electronic and Structural Nature of the DFCP Moiety

The substitution of a methylene unit in a cyclopropane ring with a difluoromethylene (CF₂) group fundamentally alters the properties of the three-membered ring. The high electronegativity of the two fluorine atoms induces a significant dipole moment and alters the hybridization of the ring's carbon atoms. This redistribution of s- and p-character in the C-C bonds results in a shortened proximal C-C bond (adjacent to the CF₂) and a lengthened, weaker distal C-C bond.[3] This electronic perturbation, combined with a higher ring-strain energy (approx. 42.4 kcal/mol) compared to simple cyclopropanes (approx. 27.1 kcal/mol), is the primary driver for the unique reactivity of the DFCP group.[3]

In medicinal chemistry, these properties allow the DFCP group to act as a bioisostere for carbonyls, gem-dimethyl groups, and other functionalities.[1][4] It can enhance metabolic stability by blocking sites of oxidative metabolism, modulate pKa, and enforce specific molecular conformations to improve binding affinity and selectivity.[5][6][7]

Synthesis of gem-Difluorocyclopropanes: The Gateway to DFCP Chemistry

The predominant and most versatile method for synthesizing DFCPs is the [2+1] cycloaddition of difluorocarbene (:CF₂) with an alkene.[8][9] The choice of difluorocarbene precursor is critical and has evolved significantly to allow for milder conditions and broader functional group tolerance, which is essential for complex molecule synthesis in drug discovery.

Difluorocarbene Precursors and Methodologies

Difluorocarbene is an electrophilic carbene, meaning it reacts most efficiently with electron-rich alkenes.[8] While early methods relied on harsh conditions, modern reagents have made this transformation accessible for a wide array of substrates, including those with sensitive functional groups.

| Reagent/System | Typical Conditions | Advantages | Limitations |

| TMSCF₃ / NaI | NaI (cat.), DME or THF, 80-110 °C | Excellent functional group tolerance, scalable, reliable for non-activated alkenes.[10] | Requires elevated temperatures. |

| ClCF₂COONa (Sodium Chlorodifluoroacetate) | Diglyme or Triglyme, 180-210 °C | Inexpensive, classic reagent. | Harsh thermal conditions, limited substrate scope.[11] |

| Ph₃P⁺CF₂CO₂⁻ (PDFA) | NMP, 80 °C | Solid, air-stable reagent, moderate conditions. | Can be inefficient for less reactive alkenes. |

| (Difluoromethyl)triphenylphosphonium Bromide | KF, Diglyme, RT to 80 °C | Milder conditions than many thermal precursors. | Stoichiometric phosphine oxide byproduct. |

Causality in Reagent Selection: The development of the (trimethylsilyl)trifluoromethane (TMSCF₃)/NaI system, pioneered by Prakash, was a watershed moment.[10] The mechanism involves the initial formation of a hypervalent siliconate intermediate, which then fragments to release difluorocarbene. This method avoids the need for strong bases or excessively high temperatures, preserving functional groups like esters, amides, and unprotected alcohols that would not survive older protocols.[12] This robustness is why it has become a workhorse in medicinal chemistry for accessing novel DFCP-containing building blocks.[12][13]

Workflow for a Typical Difluorocyclopropanation

The following workflow illustrates the key steps for the synthesis of a DFCP derivative using the modern TMSCF₃/NaI method.

Caption: General workflow for TMSCF₃/NaI mediated difluorocyclopropanation.

Kinetic Stability and Reactive Pathways

Despite their high ring strain, gem-difluorocyclopropanes are kinetically stable and can be carried through many standard synthetic transformations without degradation.[8] They are generally stable to:

-

Mildly acidic and basic conditions: Tolerant to conditions used for deprotection of acid-labile groups (e.g., PPTS) or saponification of esters (e.g., LiOH, K₂CO₃).[14]

-

Catalytic hydrogenation: Benzyl ethers can be cleaved in their presence.[8]

-

Reductions and Oxidations: Compatible with reagents like DIBAL-H and KMnO₄.[8]

This stability makes the DFCP group a reliable component in multi-step syntheses. However, under specific energetic conditions (thermal, photochemical, or catalytic), the strained ring can be opened selectively, providing access to a rich variety of fluorinated products.

Modes of Ring-Opening: A Mechanistic Overview

The reactivity of the DFCP ring is dominated by ring-opening reactions, which can be triggered by radicals, electrophiles, nucleophiles, or transition metals. The regiochemical outcome—that is, which C-C bond cleaves—is highly dependent on the substituents on the ring and the reaction mechanism.

Caption: Major mechanistic pathways for the ring-opening of DFCPs.

-

Radical Ring-Opening: Under thermal or photochemical conditions, homolytic cleavage of the weak distal C-C bond can occur, generating a stabilized allylic radical.[15][16] This is particularly effective for DFCPs bearing radical-stabilizing groups.

-

Lewis Acid-Mediated Ring-Opening: Lewis acids can coordinate to a substituent on the ring (e.g., a ketone), facilitating heterolytic cleavage of a proximal or distal C-C bond to form a fluoroallyl cation intermediate.[3][8] This cation is then trapped by a nucleophile.

-

Nucleophilic Ring-Opening: Strong nucleophiles, such as thiolates, can attack a carbon atom of the ring. This typically leads to cleavage of the distal bond, forming intermediates like difluoroenolates from DFCP-ketones.[8]

-

Transition Metal-Catalyzed Ring-Opening: This is arguably the most powerful and versatile mode of DFCP reactivity. Low-valent transition metals, especially Pd(0) and Ni(0), can insert into a C-C bond via oxidative addition.[3] This process is often followed by β-fluoride elimination to generate a π-fluoroallyl-metal complex, which can then undergo cross-coupling with a wide range of nucleophiles.[3][17]

Regioselectivity: Distal vs. Proximal Bond Cleavage

The choice between cleaving the distal C1-C3 bond or the proximal C1-C2 bond is a key feature of DFCP chemistry.

-

Distal Cleavage: This is often the favored pathway due to the inherent weakness of the distal bond.[3] Radical reactions and many nucleophilic additions proceed via distal cleavage.[15]

-

Proximal Cleavage: This pathway becomes competitive or dominant when substituents can stabilize the resulting intermediate. For example, Lewis acid-mediated reactions of DFCP-ketones can proceed via proximal cleavage.[8] The choice of catalyst and ligands in transition metal catalysis can also be tuned to favor one mode over the other, offering powerful synthetic control.[3]

| Reaction Type | Typical Reagents | Predominant Cleavage | Resulting Intermediate | Reference |

| Radical Halogenation | I₂, Br₂ (thermal) | Distal | Allylic Radical | [15][16] |

| Nucleophilic Opening of DFCP-Ketones | NaSPh | Distal | Difluoroenolate | [8] |

| Lewis Acid Opening of DFCP-Ketones | BX₃ (X=F, Cl, Br) | Proximal | Fluoroallyl Cation | [8] |

| Pd-Catalyzed Cross-Coupling | Pd(0), Ligand, Nu⁻ | Distal (typically) | π-Fluoroallyl-Pd(II) | [3] |

Advanced Reactivity: Transition Metal-Catalyzed Transformations

The ability of transition metals to mediate the ring-opening of DFCPs has unlocked a vast chemical space. These reactions often proceed through a catalytic cycle involving C-C activation, β-fluoride elimination, and nucleophilic attack, allowing for the construction of monofluorinated alkenes, which are highly valuable in drug discovery.

Catalytic Cycle for Pd-Catalyzed Fluoroallylation

The reaction of a DFCP with a nucleophile in the presence of a Pd(0) catalyst is a powerful method for C-C, C-N, and C-O bond formation. The generally accepted mechanism provides a clear example of how these catalysts function.

Caption: Simplified catalytic cycle for Pd-catalyzed ring-opening/cross-coupling.

Mechanistic Causality: The cycle begins with the oxidative addition of the Pd(0) catalyst into a C-C bond of the DFCP.[3] This is the C-C activation step. The resulting palladacyclobutane intermediate is unstable and rapidly undergoes β-fluoride elimination. This step is crucial as it forms the key π-fluoroallyl-palladium(II) intermediate and is often irreversible. Finally, a nucleophile attacks the allyl moiety, and subsequent reductive elimination releases the monofluorinated product and regenerates the Pd(0) catalyst.[3] The choice of ligand (L) is critical for modulating the catalyst's reactivity and selectivity.[3]

Experimental Protocols

The following protocols are provided as validated, representative examples for the synthesis and transformation of a DFCP derivative.

Protocol 1: Synthesis of ethyl 2-(2,2-difluorocyclopropyl)acetate

This protocol describes the difluorocyclopropanation of an unactivated, functionalized alkene using the TMSCF₃/NaI system.

Materials:

-

Ethyl but-3-enoate (1.0 eq)

-

(Trifluoromethyl)trimethylsilane (TMSCF₃, 2.0 eq)

-

Sodium Iodide (NaI, 0.2 eq)

-

Anhydrous 1,2-dimethoxyethane (DME)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl but-3-enoate (1.0 eq) and sodium iodide (0.2 eq).

-

Evacuate and backfill the flask with nitrogen gas three times.

-

Add anhydrous DME via syringe to achieve a substrate concentration of ~0.5 M.

-

Add TMSCF₃ (2.0 eq) dropwise via syringe at room temperature.

-

Heat the reaction mixture to 85 °C and stir for 12-18 hours.

-

Validation: Monitor the reaction progress by taking small aliquots and analyzing via GC-MS to observe the consumption of starting material and the appearance of the product mass.

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product. Characterize by ¹H, ¹³C, ¹⁹F NMR and HRMS.

Protocol 2: Palladium-Catalyzed Ring-Opening Cross-Coupling with Aniline

This protocol details the synthesis of a monofluorinated allylic amine from a DFCP precursor.

Materials:

-

1-Aryl-2,2-difluorocyclopropane (1.0 eq)

-

Aniline (1.2 eq)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 eq)

-

XPhos (0.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq)

-

Anhydrous toluene

Procedure:

-

To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.025 eq), XPhos (0.1 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the tube with argon gas three times.

-

Add the 1-aryl-2,2-difluorocyclopropane (1.0 eq), aniline (1.2 eq), and anhydrous toluene via syringe.

-

Seal the tube and heat the reaction mixture to 110 °C for 24 hours.

-

Validation: Monitor the reaction by TLC or LC-MS. The product will be significantly more polar and UV-active than the starting DFCP.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

-

Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired fluoroallylic amine. Characterize by NMR and HRMS.

Conclusion

The gem-difluorocyclopropyl group is a uniquely versatile functional group. It provides kinetic stability under many conditions, allowing for its incorporation into complex molecular architectures. Simultaneously, its inherent ring strain and unique electronic properties enable a wide range of controlled ring-opening transformations. By understanding the underlying mechanisms—radical, ionic, and metal-catalyzed—researchers can leverage the DFCP moiety not just as a stable bioisostere, but as a powerful synthetic intermediate for the strategic introduction of fluorine and the construction of novel molecular scaffolds. The continued development of new catalytic methods promises to further expand the synthetic utility of this remarkable structural unit in drug discovery and beyond.

References

-

Dolbier, W. R., Jr., & Medebielle, M. (2018). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 14, 2296–2359. [Link][8]

-

Hang, X.-C., Chen, Q.-Y., & Xiao, J.-C. (2008). Ring-Opening Reactions of Difluoro(methylene)cyclopropanes with Halogens and Amines. The Journal of Organic Chemistry, 73(21), 8563–8566. [Link][15]

-

Lv, L., Su, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers, 11(23), 6518-6533. [Link][17]

-

Lv, L., Su, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic Chemistry Frontiers. Published online. [Link][3]

-

Gemoets, H., Laudadio, G., Verstraete, K., & Noël, T. (2020). Representative reactions of gem‐difluorocyclopropanes. Angewandte Chemie International Edition, 59(32), 13488-13498. [Link][18]

-

Grygorenko, O. O., Radchenko, D. S., & Volochnyuk, D. M. (2019). N‐Difluorocyclopropyl‐Substituted Pyrazoles: Synthesis and Reactivity. European Journal of Organic Chemistry, 2019(41), 6965-6974. [Link][19]

-

Li, Z., et al. (2022). Development of alkene difluorocyclopropanation reagents. ResearchGate. [Link][20]

-

Wang, C., et al. (2022). Cobalt-Catalyzed Fluoroallyllation of Carbonyls via C–C Activation of gem-Difluorocyclopropanes. Organic Letters, 24(29), 5329–5334. [Link][21]

-

Cahard, D., & Rousseau, G. (2003). Stereoselective Ring-Opening of gem-Difluorocyclopropanes: An Entry to Stereo-defined (E, E)- and (E, Z)-Conjugated Fluorodienes. Tetrahedron Letters, 44(3), 577-580. [Link][22]

-

Hang, X.-C., Chen, Q.-Y., & Xiao, J.-C. (2008). Ring-Opening Reactions of Difluoro(methylene)cyclopropanes with Halogens and Amines. The Journal of Organic Chemistry. [Link][16]

-

Grygorenko, O. O. (2018). Further examples of difluorcyclopropanes in modern drug discovery. ResearchGate. [Link][9]

-

Burton, D. J., & Yang, Z. Y. (1992). Preparation of highly fluorinated cyclopropanes and ring-opening reactions with halogens. The Journal of Organic Chemistry, 57(16), 4590-4594. [Link][23]

-

Dolbier, W. R., Jr., & Medebielle, M. (2018). The preparation and properties of 1,1-difluorocyclopropane derivatives. Semantic Scholar. [Link][24]

-

Grygorenko, O. O. (2022). Synthesis of gem‐Difluorocyclopropanes. ResearchGate. [Link][11]

-

Mykhailiuk, P. K. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry, 24(47), 12291-12297. [Link][12]

-

Dolbier, W. R., Jr., & Medebielle, M. (2018). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journals. [Link][25]

-

Moroz, B. L., et al. (2024). Synthesis of 1,2,3‐difluorocyclopropyl derivatives 464 and 465. ResearchGate. [Link][26]

-

Scott, J. S., et al. (2016). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Bioorganic & Medicinal Chemistry Letters, 26(21), 5259-5262. [Link][27]

-

Wang, Q., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link][4]

-

Grygorenko, O. O. (2024). Marketed and experimental drug molecules containing gem-difluorocycloalkyl groups. ResearchGate. [Link][28]

-

Scott, J. S., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(1), 127-133. [Link][6]

-

Mondal, S., et al. (2021). Conformational preference of A) cyclopropyl amine derivatives; B) α,β,β‐trifluorocyclopropane amide 7; and C) phenyl α,β,β‐trifluorocyclopropane 8. ResearchGate. [Link][29]

-

Meanwell, N. A. (2011). Bioisosteres of Common Functional Groups. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link][30]

-

Mykhailiuk, P. K. (2018). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. ResearchGate. [Link][13]

-